Cas no 6032-66-2 ((6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride)
![(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride structure](https://ko.kuujia.com/scimg/cas/6032-66-2x500.png)
6032-66-2 structure
상품 이름:(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride
(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride 화학적 및 물리적 성질
이름 및 식별자
-
- morphothebaine hydrochloride
- (R)-2,11-dihydroxy-10-methoxyaporphine hydrochloride
- 10-methoxy-6-methyl-aporphane-2,11-diol, neutral hydrochloride
- Aporphine-2, 10-methoxy-, hydrochloride
- 10-Methoxy-6-methyl-aporphan-2,11-diol, Neutrales Hydrochlorid
- NSC43486
- (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol,hydrochloride
- (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol
- hydrochloride
- CHEMBL1979202
- Morphothebaine hydrochloride, (-)-
- UNII-KO8O8M1D1D
- 4H-Dibenzo(de,g)quinoline-2,11-diol, 5,6,6a,7-tetrahydro-10-methoxy-6-methyl-, hydrochloride (1:1), (6aR)-
- MORPHOTHEBAINE, HYDROCHLORIDE
- Morphothebaine hydrochloride [MI]
- 4H-Dibenzo[de,11-diol, 5,6,6a,7-tetrahydro-10-methoxy-6-methyl-, hydrochloride, (R)-
- Q27282355
- DTXSID20713741
- NSC-43486
- KO8O8M1D1D
- (6aR)-10-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol--hydrogen chloride (1/1)
- 6032-66-2
- (6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride
-
- 인치: InChI=1S/C18H19NO3.ClH/c1-19-6-5-11-7-12(20)9-13-16(11)14(19)8-10-3-4-15(22-2)18(21)17(10)13;/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3;1H/t14-;/m1./s1
- InChIKey: PKNXICFDFBSZMX-PFEQFJNWSA-N
- 미소: CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O.Cl
계산된 속성
- 정밀분자량: 333.1133
- 동위원소 질량: 333.1131712g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 4
- 중원자 수량: 23
- 회전 가능한 화학 키 수량: 1
- 복잡도: 417
- 총 키 단위 수량: 2
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 52.9Ų
실험적 성질
- PSA: 52.93
(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride 관련 문헌
-
1. Organic chemistry
-
2. CCCLXVII.—The absorption spectra of phenanthripyridine alkaloidsAndré Girardet J. Chem. Soc. 1931 2630
6032-66-2 ((6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride) 관련 제품
- 2228996-50-5(3-(2-fluoropyridin-3-yl)-2,2-dimethylcyclopropylmethanamine)
- 946355-93-7(N-(4-bromophenyl)-1-(3-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2320726-48-3(N-(2-methyl-4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide)
- 31791-97-6(N-hydroxy-2-methoxybenzamide)
- 1250350-45-8(1-(6-Methylpyridin-2-yl)piperidin-3-amine)
- 2413883-27-7(tert-butyl 4-1-(2-hydroxyethyl)-1H-pyrazol-5-ylpiperidine-1-carboxylate)
- 14700-66-4(N-Benzyl-1H-imidazol-2-amine)
- 2411299-68-6(2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide)
- 900277-87-4(N-2-(dimethylamino)ethyl-3-phenyl-5-(propan-2-yl)pyrazolo1,5-apyrimidin-7-amine)
- 2229459-34-9(2-methyl-2-(2,2,3,3-tetramethylcyclopropyl)propan-1-amine)
추천 공급업체
Zhejiang Brunova Technology Co., Ltd.
골드 회원
중국 공급자
대량

Jiangsu Xinsu New Materials Co., Ltd
골드 회원
중국 공급자
대량

Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량

Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
중국 공급자
대량
